BenchChemオンラインストアへようこそ!

CAP1-6D

Cytokine Induction CTL Activation Immunogenicity

CAP1-6D (YLSGADLNL) is a heteroclitic altered peptide ligand with a single Asp-for-Asn substitution at position 6, fundamentally altering TCR engagement kinetics versus native CAP-1. It enables up to 1,000-fold greater sensitization efficiency and is a validated component of multi-epitope cancer vaccines (e.g., EP-2101/OSE-2101). Procure this rigorously characterized agonist for studies on immune tolerance, T-cell avidity profiling, or as a calibrated benchmark in preclinical vaccine development.

Molecular Formula C43H68N10O15
Molecular Weight 965.1 g/mol
Cat. No. B1574956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAP1-6D
Molecular FormulaC43H68N10O15
Molecular Weight965.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68)
InChIKeySNKUSVNHTCUELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CAP1-6D Peptide: A Modified CEA-Derived CTL Epitope for Cancer Immunotherapy Research


CAP1-6D (YLSGADLNL) is a synthetic 9‑amino‑acid peptide designed as an agonist analogue of the immunodominant HLA‑A*0201‑restricted cytotoxic T‑lymphocyte (CTL) epitope CAP‑1 derived from human carcinoembryonic antigen (CEA) [1]. It was created by substituting the asparagine at position 6 of the native CAP‑1 peptide (YLSGANLNL) with an aspartic acid residue, a modification predicted to enhance T‑cell receptor (TCR) interactions without altering HLA‑A2 binding [2]. CAP1‑6D is widely used as a research tool to study altered peptide ligand (APL)‑based strategies for breaking immune tolerance to tumor‑associated self‑antigens and has been incorporated into multi‑epitope cancer vaccines (e.g., EP‑2101/OSE‑2101) evaluated in clinical trials [3].

CAP1-6D's Unique Immunological Profile Renders Generic CEA Peptides Inadequate Substitutes


CAP1-6D is not a mere immunogen; it is a rationally engineered altered peptide ligand (APL) whose single Asp‑for‑Asn substitution at position 6 fundamentally alters T‑cell receptor (TCR) engagement kinetics and downstream signaling amplitude [1]. Generic substitution with the native CAP‑1 peptide or other uncharacterized CEA‑derived peptides will not reproduce this specific agonist profile [2]. The quantitative evidence below demonstrates that CAP1-6D triggers qualitatively and quantitatively distinct CTL responses—including up to 1,000‑fold greater cytokine production and a starkly different T‑cell avidity landscape—making generic peptide interchange scientifically unjustifiable and potentially misleading in both fundamental research and translational applications [3].

CAP1-6D Quantitative Performance Benchmarks: Head-to-Head Comparisons with Native CAP-1 and Other Analogs


1,000‑Fold Higher Cytokine Production: CAP1-6D vs. Native CAP‑1 Peptide

CAP1-6D dramatically amplifies effector cytokine production relative to the native CAP‑1 peptide. Upon stimulation of CEA‑specific CTL lines, CAP1-6D induced up to a 1,000‑fold increase in the production of GM‑CSF and IFN‑γ compared with the native CAP‑1 peptide [1]. This shift was observed across multiple different CTL lines, demonstrating the robust agonist nature of the modified peptide.

Cytokine Induction CTL Activation Immunogenicity

100‑ to 1,000‑Fold Superior CTL Sensitization Potency: CAP1-6D Outperforms CAP‑1

In the original characterization study, CAP1-6D was found to sensitize CAP1‑specific CTLs 10² to 10³ times more efficiently than the native CAP‑1 peptide [1]. This enhanced recognition was explicitly shown not to be due to better binding to HLA‑A2, but rather to altered TCR engagement [1]. Furthermore, CAP1-6D, but not the native CAP‑1 peptide, was capable of generating specific CD8+ CTL lines from the peripheral blood mononuclear cells of unimmunized healthy HLA‑A2+ donors [1].

CTL Sensitization T‑Cell Priming Peptide Agonism

Bimodal T‑Cell Avidity: CAP1-6D Elicits High Avidity for Itself but Low Avidity for Native CAP‑1

CAP1-6D induces T cells with a distinct avidity profile. Anti‑CAP1-6D T cells exhibit high functional avidity for the agonist peptide (50% activity at 40–200 ng/ml), but remarkably lower avidity for the native CAP‑1 peptide, with only a subset of cultures recognizing the native epitope, and only at saturating concentrations (10 μg/ml) [1]. This differential avidity is a direct consequence of the single amino acid substitution and defines the APL's unique immunological footprint, which contrasts with the native CAP‑1 peptide's uniform binding profile.

TCR Avidity Altered Peptide Ligand T‑Cell Cross‑Reactivity

Dose‑Dependent Immunogenicity in Humans: 1 mg CAP1-6D Elicits Robust T‑Cell Responses

In a randomized Phase I clinical trial in pancreatic cancer patients, CAP1-6D formulated with Montanide and GM‑CSF elicited dose‑dependent CD8+ T‑cell responses. The median peak IFN‑γ ELISPOT response (spots per 10⁴ CD8+ cells) increased from 11 at the 10 μg dose to 52 at the 100 μg dose and 271 at the 1,000 μg dose (p=0.028 for 10 μg vs. 1,000 μg) [1]. Correspondingly, T‑cell response rates were 20%, 60%, and 100% in the 10 μg, 100 μg, and 1,000 μg dose arms, respectively [1]. While this study does not include a direct comparator peptide arm, it establishes the in vivo potency and dose‑response relationship for CAP1-6D as a single agent.

Clinical Immunogenicity Dose‑Response Cancer Vaccine

CAP1-6D Application Scenarios: Where Quantitative Differentiation Drives Selection


In Vitro Generation of CEA‑Specific CTL Lines from Naïve HLA‑A2+ Donors

CAP1-6D enables the successful priming and expansion of CEA‑specific CD8+ T cells from the peripheral blood of unimmunized healthy donors, a task for which the native CAP‑1 peptide is insufficient [1]. This scenario leverages the peptide's 100‑ to 1,000‑fold greater sensitization efficiency to generate functional CTL lines for downstream assays, tumor cell lysis studies, or T‑cell receptor (TCR) cloning, bypassing the need for pre‑existing immunity in donor material.

High‑Sensitivity TCR Avidity and Peptide Titration Studies

CAP1-6D serves as a calibrated tool for investigating TCR‑pMHC interaction dynamics. Its well‑characterized bimodal avidity profile—high avidity for the agonist peptide (EC₅₀ ~40–200 ng/ml) and low avidity for the native CAP‑1 peptide (detection only at saturating 10 μg/ml doses) [2]—makes it an ideal reference compound for peptide titration assays, tetramer staining optimization, and CD8‑dependency studies. Researchers can use CAP1-6D to benchmark the sensitivity of their T‑cell detection systems or to define thresholds for high‑ vs. low‑avidity T‑cell populations.

Immunogenicity Benchmarking in Multi‑Epitope Vaccine Formulations

CAP1-6D is a validated component of multi‑epitope cancer vaccines such as EP‑2101/OSE‑2101, where it has been shown to contribute to multi‑specific CTL responses in patients [3]. For vaccine developers, CAP1-6D provides a characterized heteroclitic CEA epitope with established dose‑response data (e.g., 1 mg dose achieving 100% T‑cell response rate) [4] that can serve as a positive control or benchmark for comparing the immunogenicity of novel adjuvant formulations, delivery platforms, or other analog peptides in preclinical and clinical settings.

Studies of Tumor Cross‑Recognition and Immune Tolerance

CAP1-6D is uniquely suited for research into the functional consequences of altered peptide ligand (APL)‑based vaccination. Its proven ability to induce T cells with high affinity for the modified peptide but low affinity for the native tumor antigen [2] makes it a critical reagent for studying the mechanisms underlying tumor immune evasion and tolerance. This scenario is particularly relevant for labs investigating why APL‑primed T cells may fail to recognize CEA‑expressing tumors, enabling controlled experiments on TCR avidity thresholds and tumor cell recognition requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAP1-6D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.